molecular formula C3H4N2OS B1338050 5-Methyl-1,3,4-thiadiazol-2-ol CAS No. 84352-65-8

5-Methyl-1,3,4-thiadiazol-2-ol

Cat. No. B1338050
CAS RN: 84352-65-8
M. Wt: 116.14 g/mol
InChI Key: FGLWYEULLSTVMA-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-thiadiazol-2-ol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The methyl group at the 5-position is a common substituent that can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol and its derivatives has been explored through various methods. One approach involves the Ugi reaction, which is a one-step procedure used to synthesize a series of 5-methyl-1,2,3-thiadiazoles with potential fungicidal and antiviral activities . Another method described the synthesis of 1,3,4-thiadiazol-2(3H)-one derivatives starting from 5-methyl-1,3,4-thiadiazole-2-thiol, leading to a range of substituted compounds . Additionally, the synthesis of 1,3,4-thiadiazolidine-2-thiones and their rearrangement with metal ions has been reported .

Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3,4-thiadiazol-2-ol derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . The study of another derivative, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealed the influence of substituent groups on molecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of 5-Methyl-1,3,4-thiadiazol-2-ol derivatives has been explored in various contexts. Metal ion-induced rearrangements of thiadiazolidine-2-thiones have been studied, showing the formation of stable metal complexes and Schiff bases . An unexpected intramolecular addition-elimination reaction of 1,3,4-thiadiazoles has been utilized to synthesize thiadiazol-2(3H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1,3,4-thiadiazol-2-ol derivatives are diverse and depend on the specific substituents and molecular structure. For example, derivatives with peripheral n-alkoxy chains exhibit liquid-crystalline properties and tunable electrical conductivity . The solvent effects on molecular aggregation and the spectroscopic properties of certain derivatives have been investigated, highlighting the role of substituent groups and solvent interactions . The spectral characterization and crystal structure of a spiro-thiadiazoline derivative have also been reported, providing insights into the conformation and stability of such compounds .

Scientific Research Applications

  • Antifungal Interactions

    • Field : Medical Science
    • Application : 5-Methyl-1,3,4-thiadiazol-2-ol has been found to have strong synergistic interaction with Amphotericin B, a potent antifungal drug .
    • Method : The compound, referred to as C1, was tested in vitro against fungal clinical isolates .
    • Results : The study found that the C1 derivative allows the use of a dozen to several dozen times lower Amphotericin B concentration necessary for 100% inhibition of the growth of pathogenic fungi in vitro .
  • Fluorescent Probes

    • Field : Chemistry
    • Application : Derivatives of 5-Methyl-1,3,4-thiadiazol-2-ol have found broad applications such as fluorescent probes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Potential Pesticide

    • Field : Agriculture
    • Application : 5-Amino-3-methyl-1,2,4-thiadiazole, a related compound, has been used as a potential pesticide .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antiepileptic Agents

    • Field : Medical Science
    • Application : Derivatives of 1,3,4-thiadiazole, a similar compound to 5-Methyl-1,3,4-thiadiazol-2-ol, have shown good potency as anticonvulsant agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Enzyme Inhibitors

    • Field : Biochemistry
    • Application : 5-Amino-3-methyl-1,2,4-thiadiazole, a related compound, has been used as a component of medicinally important enzyme inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Fluorescent Probes and Food Additives

    • Field : Chemistry and Food Science
    • Application : Derivatives of 5-Methyl-1,3,4-thiadiazol-2-ol have found broad applications such as fluorescent probes and food additives .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antibiotics

    • Field : Medical Science
    • Application : The 1,3,4-thiadiazole-containing drugs Cefazolin and Nefazodone are used as antibiotics and cell wall synthesis inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antiprotozole

    • Field : Medical Science
    • Application : Megazol, a 1,3,4-thiadiazole-containing drug, is used as an antiprotozole, protein, and DNA synthesis inhibitor .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Diuretics

    • Field : Medical Science
    • Application : Methazolamide and Acetazolamide, 1,3,4-thiadiazole-containing drugs, are used as diuretics and carbonic anhydrase inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

5-Methyl-1,3,4-thiadiazol-2-ol is classified as Acute Tox. 4 Oral according to GHS07 classification . It is considered a hazard and safety precautions should be taken when handling this compound .

properties

IUPAC Name

5-methyl-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLWYEULLSTVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510617
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3,4-thiadiazol-2-ol

CAS RN

84352-65-8
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazol-2-ol
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